(Z)-Akuammidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

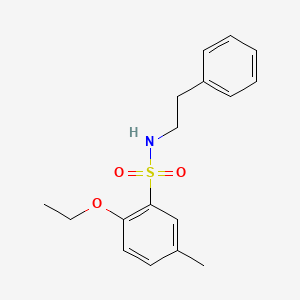

(Z)-Akuammidine is an indole alkaloid derived from the seeds of the plant Picralima nitida, commonly known as Akuamma. This compound is known for its pharmacological properties, particularly its analgesic and anti-inflammatory effects. It has a unique structure characterized by a complex arrangement of nitrogen-containing rings, which contributes to its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Akuammidine involves several steps, starting from simple precursors. One common synthetic route includes the formation of the indole core, followed by the construction of the complex nitrogen-containing rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds of Picralima nitida, is a more feasible method. This involves solvent extraction, followed by purification techniques such as chromatography to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: (Z)-Akuammidine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the indole core, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, affecting the overall structure and function of the compound.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under controlled conditions.

Substitution: Various halogenating agents and nucleophiles are used, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more saturated analogs.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (Z)-Akuammidine is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole alkaloids and their derivatives.

Biology: In biological research, this compound is investigated for its interaction with various biological targets, including receptors and enzymes. Its ability to modulate pain and inflammation makes it a valuable compound for studying these biological processes.

Medicine: Medically, this compound is explored for its potential therapeutic applications. Its analgesic and anti-inflammatory properties are of particular interest for developing new pain management and anti-inflammatory drugs.

Industry: In the industrial sector, this compound’s extraction and purification processes are optimized for large-scale production, ensuring a consistent supply for research and potential therapeutic use.

Mecanismo De Acción

(Z)-Akuammidine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids and thereby modulating pain perception. Additionally, it may interact with other molecular targets, such as inflammatory mediators, contributing to its anti-inflammatory effects.

Comparación Con Compuestos Similares

Akuammicine: Another indole alkaloid from Picralima nitida with similar analgesic properties.

Yohimbine: An indole alkaloid with stimulant and aphrodisiac effects, structurally similar but functionally different.

Reserpine: An indole alkaloid used as an antihypertensive agent, with a different mechanism of action.

Uniqueness: (Z)-Akuammidine is unique due to its specific interaction with opioid receptors and its dual analgesic and anti-inflammatory properties. Unlike other similar compounds, it has a distinct balance of effects, making it a valuable compound for both research and potential therapeutic applications.

Propiedades

Número CAS |

113973-31-2 |

|---|---|

Fórmula molecular |

C21H24N2O3 |

Peso molecular |

0 |

Apariencia |

Cryst. |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of (Z)-Akuammidine, and how was it characterized?

A1: this compound has the molecular formula C20H24N2O, corresponding to a molecular weight of 308.41 g/mol. Its structure was elucidated through comprehensive spectroscopic analyses, including 1H and 13C Nuclear Magnetic Resonance (NMR) techniques such as COSY, nOe, AFT, HETCOR, CSCM 1D, and selective INEPT spectroscopy. [] These methods allow for the determination of atom connectivity and spatial arrangement within the molecule.

Q2: Apart from spectroscopic methods, are there any other analytical techniques used to identify and quantify this compound?

A2: While the provided research focuses on NMR for structural characterization [], other analytical methods are likely employed for identification and quantification in plant extracts. These may include:

- High-performance liquid chromatography (HPLC) coupled with various detectors: HPLC can separate this compound from other compounds in the plant matrix, and detectors like UV-Vis or mass spectrometry can be used for identification and quantification. []

- Mass spectrometry (MS): MS techniques can provide accurate mass measurements, aiding in the confirmation of the molecular formula and identification of characteristic fragmentation patterns. []

Q3: this compound is often mentioned alongside other alkaloids like Koumine and Gelsemine. Is there a known structure-activity relationship within this group of alkaloids?

A3: The research primarily focuses on the isolation and structural elucidation of this compound and other alkaloids from Gelsemium elegans. [, , ] While a specific structure-activity relationship is not explicitly discussed, the presence of similar structural motifs within this group of alkaloids suggests a potential for shared pharmacological activities or targets. Further research is needed to establish definitive structure-activity relationships and explore their implications for potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.